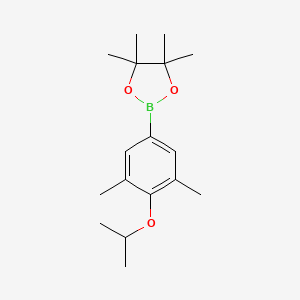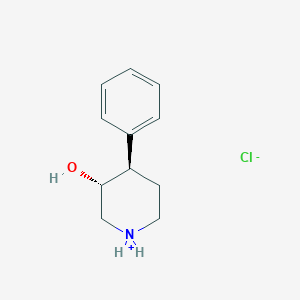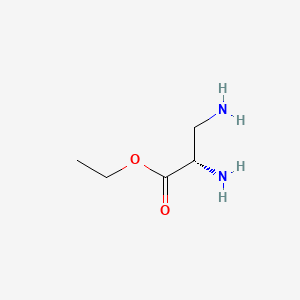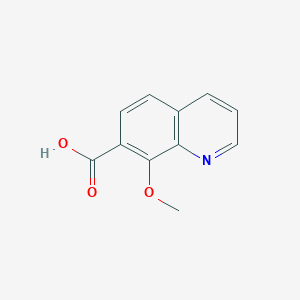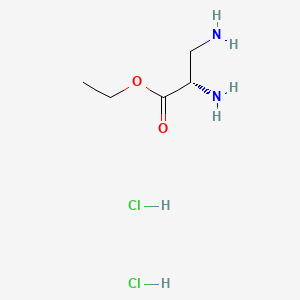
Ethyl (2S)-2,3-diaminopropanoate dihydrochloride
Descripción general
Descripción
Ethyl (2S)-2,3-diaminopropanoate dihydrochloride, is a non-proteinogenic α,β-diamino acid. This compound is valuable as a building block for natural product biosynthesis and the development of synthetic drugs. It is particularly significant in the synthesis of monobactams, a class of β-lactam antibiotics known for their stability against metallo-β-lactamases, which are enzymes that confer resistance to conventional β-lactam antibiotics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2S)-2,3-diaminopropanoate dihydrochloride, involves the functionalization of 2,3-diaminopropionates. A divergent synthesis approach is often employed, featuring an array of small functional groups. This method ensures high diastereoselectivity and substrate tolerance by the terminal adenylation domain of the non-ribosomal peptide synthetase SulM .
Industrial Production Methods
Industrial production methods for this compound typically involve chemical complementation in mutant strains of Pseudomonas acidophila that are deficient in the supply of native precursors. This process yields bioactive monobactams through fermentation, confirmed by spectrometric data and microbiological assays .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (2S)-2,3-diaminopropanoate dihydrochloride, undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include various functionalized derivatives of 2,3-diaminopropionates, which serve as precursors for the synthesis of monobactams and other bioactive compounds .
Aplicaciones Científicas De Investigación
Ethyl (2S)-2,3-diaminopropanoate dihydrochloride, has numerous scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex molecules, including antibiotics and other pharmaceuticals.
Biology: It serves as a precursor in the biosynthesis of natural products, particularly in mutant strains of bacteria.
Medicine: The compound is crucial in the development of monobactams, which are used to treat bacterial infections resistant to conventional antibiotics.
Industry: It is employed in the large-scale production of bioactive compounds through fermentation processes.
Mecanismo De Acción
The mechanism of action of Ethyl (2S)-2,3-diaminopropanoate dihydrochloride, involves its role as a substrate for non-ribosomal peptide synthetases. These enzymes incorporate the compound into larger molecules, such as monobactams, through a series of enzymatic reactions. The molecular targets and pathways involved include the terminal adenylation domain of SulM, which exhibits high substrate tolerance and diastereoselectivity .
Comparación Con Compuestos Similares
Similar Compounds
L-2,3-Diaminopropionate: A structural backbone of monobactams.
C3-functionalized derivatives: Various derivatives with small functional groups.
Uniqueness
Ethyl (2S)-2,3-diaminopropanoate dihydrochloride, is unique due to its high diastereoselectivity and substrate tolerance in enzymatic reactions. Its ability to serve as a precursor for the synthesis of bioactive monobactams sets it apart from other similar compounds .
Propiedades
IUPAC Name |
ethyl (2S)-2,3-diaminopropanoate;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2.2ClH/c1-2-9-5(8)4(7)3-6;;/h4H,2-3,6-7H2,1H3;2*1H/t4-;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFTVIRBUNQPIU-FHNDMYTFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CN)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CN)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143119-70-4 | |
| Record name | Ethyl 2,3-diaminopropionate dihydrochloride, (2S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143119704 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ETHYL 2,3-DIAMINOPROPIONATE DIHYDROCHLORIDE, (2S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07VJ8XIH2R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


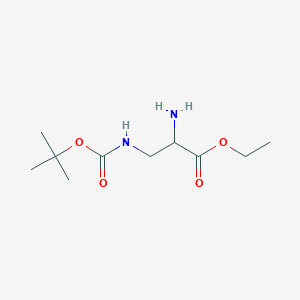


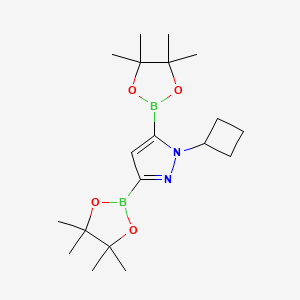
![4-[(Boc-amino)methyl]-2-chlorobenzoic acid](/img/structure/B8096633.png)
